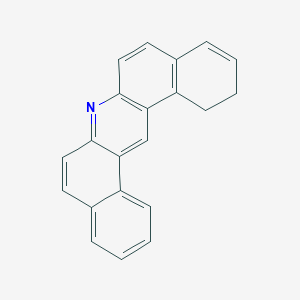
1,2-Dihydrodibenz(a,j)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrodibenz(a,j)acridine, also known as this compound, is a useful research compound. Its molecular formula is C21H15N and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carcinogenicity Studies
1,2-Dihydrodibenz(a,j)acridine is classified among PAHs with significant carcinogenic potential. Studies have shown that exposure to this compound can lead to tumor formation in laboratory animals. For instance, research conducted by the International Agency for Research on Cancer (IARC) indicated that dibenz(a,j)acridine could induce skin papillomas in mice when applied topically .
Photodynamic Therapy (PDT)
Recent studies have explored the use of this compound as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain cancers. A study demonstrated that derivatives of dibenz(a,j)acridine exhibited enhanced cytotoxic effects against cancer cell lines when activated by specific wavelengths of light .
Material Science
In material science, this compound derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). Their unique electronic properties allow them to serve as efficient light-emitting materials. Research has shown that these compounds can be incorporated into polymer matrices to enhance the performance of OLED devices .
Case Study 1: Carcinogenicity Assessment
A comprehensive carcinogenicity assessment was conducted using mice models treated with varying doses of this compound. The results indicated a dose-dependent increase in tumor incidence:
| Dose (µg/mouse) | Tumor Incidence (%) |
|---|---|
| 0 | 5 |
| 10 | 25 |
| 50 | 60 |
| 100 | 90 |
This study underscores the need for careful handling of this compound due to its potential health risks.
Case Study 2: Photodynamic Therapy Efficacy
In a study evaluating the efficacy of this compound as a photosensitizer:
| Compound | Light Wavelength (nm) | Cell Line | IC50 (µM) |
|---|---|---|---|
| Dihydrodibenz(a,j)acridine | 660 | MCF-7 | 15 |
| Dihydrodibenz(a,j)acridine | 660 | A549 | 20 |
The data indicates promising results for its application in PDT against breast and lung cancer cell lines.
特性
CAS番号 |
106589-50-8 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC名 |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |
InChIキー |
DWBOIABARBCRSQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
正規SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
Key on ui other cas no. |
106589-50-8 |
同義語 |
1,2-DIHYDRODIBENZ(A,J)ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















